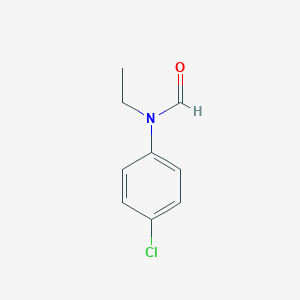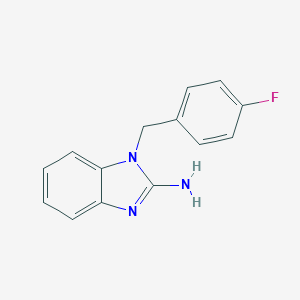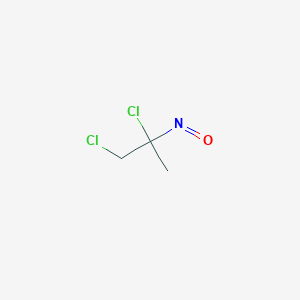
Pyrrolidine-1-carboximidamide
Overview
Description
Pyrrolidine-1-carboximidamide is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique chemical properties and reactivity. Pyrrolidine derivatives are widely used in the development of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
Target of Action
Pyrrolidine-1-carboximidamide is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The primary targets of these compounds are diverse and depend on the specific biological activity.
Mode of Action
For example, nicotine, a pyrrolidine alkaloid, has been found to stimulate cyclooxygenase (COX)-2 expression by activating NF-κB .
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its diverse biological activities. For instance, nicotine, a pyrrolidine alkaloid, has been found to promote migration and invasion in cervical carcinoma cell line HeLa by activating the PI3k/Akt/NF-κB pathway .
Biochemical Analysis
Biochemical Properties
Pyrrolidine-1-carboximidamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-1-carboximidamide can be synthesized through various methods. One common approach involves the cyclization of γ-aminocarbonyl compounds. For instance, the cyclization of nitrogen-containing carbonyl compounds, such as 4-aminobutanal or 1-aminoalkan-4-ones, can lead to the formation of pyrrolidine derivatives . Another method involves the use of nitrogen-containing acetals and ketals as starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as boron trifluoride etherate, can facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Pyrrolidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
- Pyrrolidine-2,5-diones: Studied for their biological activities and potential therapeutic applications.
- Prolinol: Utilized in asymmetric synthesis and as a chiral auxiliary in organic chemistry .
Properties
IUPAC Name |
pyrrolidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-5(7)8-3-1-2-4-8/h1-4H2,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGIRWPZTWLVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383243 | |
| Record name | Pyrrolidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13932-58-6 | |
| Record name | Pyrrolidine-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying pyrrolidine-1-carboximidamide in Pelargonium sidoides extract?
A: The identification of This compound as a novel constituent in Pelargonium sidoides extract EPs® 7630 [] contributes to the ongoing characterization of this complex botanical medicine. While the specific biological activity of this compound is not addressed in the study, its discovery highlights the potential for uncovering new bioactive molecules within this widely used extract. Further research is needed to determine its potential therapeutic properties and contribution to the overall efficacy of Pelargonium sidoides preparations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)











